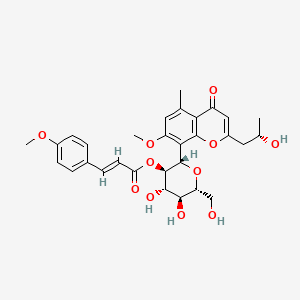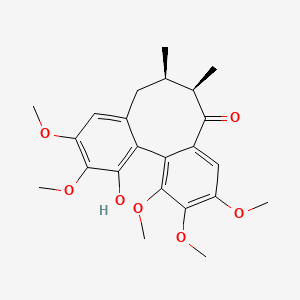
Jak2-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak2-IN-9 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of enzymes. These enzymes play a crucial role in the JAK/STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response. Dysregulation of JAK2 has been implicated in several diseases, including myeloproliferative neoplasms and other hematological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jak2-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of photoredox catalysis to facilitate the coupling of N-methylmorpholine with an unfunctionalized pyridazine . This method provides good yield and selectivity, and the product can be isolated via crystallization. Another approach employs a vanadium-catalyzed addition of N-methylmorpholine-N-oxide, which offers greater scalability and improved yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Jak2-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-methylmorpholine, vanadium catalysts, and photoredox catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and irradiation with light for photoredox reactions .
Major Products Formed: The major products formed from these reactions include functionalized pyridazine derivatives, which are key intermediates in the synthesis of this compound. These intermediates can be further modified to enhance the compound’s selectivity and potency .
Scientific Research Applications
Jak2-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the JAK/STAT signaling pathway and its role in various cellular processes . In biology, this compound is employed to investigate the effects of JAK2 inhibition on cell growth, differentiation, and immune response . In medicine, it has shown promise in the treatment of myeloproliferative neoplasms and other hematological disorders . Additionally, this compound is used in the development of new therapeutic agents targeting JAK2 .
Mechanism of Action
Jak2-IN-9 exerts its effects by selectively inhibiting the activity of JAK2. It binds to the kinase domain of JAK2, preventing the phosphorylation of downstream signaling molecules in the JAK/STAT pathway . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and survival in diseases characterized by JAK2 dysregulation . The molecular targets of this compound include the ATP-binding site of JAK2, which is essential for its kinase activity .
Comparison with Similar Compounds
Jak2-IN-9 is unique in its high selectivity and potency for JAK2 compared to other JAK inhibitors. Similar compounds include ruxolitinib, fedratinib, and baricitinib, which also target JAK2 but may have different selectivity profiles and clinical applications . For example, ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, while baricitinib is used for rheumatoid arthritis . This compound’s distinct chemical structure and binding mode contribute to its unique pharmacological properties .
Properties
Molecular Formula |
C20H24N6O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[[4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]methyl]ethenesulfonamide |
InChI |
InChI=1S/C20H24N6O2S/c1-5-29(27,28)23-11-16-6-8-18(9-7-16)24-20-21-10-15(4)19(25-20)17-12-22-26(13-17)14(2)3/h5-10,12-14,23H,1,11H2,2-4H3,(H,21,24,25) |
InChI Key |
TWDAYUKEAHMUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC=C(C=C3)CNS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)
![acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378153.png)
![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)


![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)


![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)



